5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Overview
Description
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-bromo-2-chlorophenylamino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate .
Selumetinib: 5-(4-Bromo-2-chlorophenylamino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide.
Uniqueness
Compared to similar compounds, 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid stands out due to its unique combination of substituents, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid, identified by its CAS number 606144-04-1, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antitumor, antibacterial, and antifungal activities, supported by research findings and case studies.
- Molecular Formula : C15H10BrClFN3O2
- Molecular Weight : 398.614 g/mol
- IUPAC Name : 6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylic acid
- SMILES Notation : Cn1cnc2c(F)c(Nc3ccc(Br)cc3Cl)c(cc12)C(=O)O
Antitumor Activity
Research indicates that compounds related to benzimidazole derivatives exhibit notable antitumor activity. For instance, studies have shown that certain benzimidazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of halogen substituents (like bromine and chlorine) enhances cytotoxicity.
A specific study demonstrated that derivatives with a similar structure to our compound exhibited significant growth inhibition in human glioblastoma U251 cells and human melanoma WM793 cells. The mechanism of action appears to involve interaction with cellular proteins through hydrophobic contacts, which is crucial for their anticancer effects .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | U251 | 1.61 ± 1.92 |
Compound B | WM793 | 1.98 ± 1.22 |
Target Compound | U251/WM793 | <10 |
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various pathogens, including drug-resistant strains. In vitro studies have shown that benzimidazole derivatives can exhibit potent antibacterial activity comparable to standard antibiotics like Vancomycin. The reported minimal inhibitory concentration (MIC) values for similar compounds have been as low as 0.78 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Bacterial Strain | MIC (µg/mL) |
---|---|
MRSA | 0.78 |
Staphylococcus epidermidis | 0.62 |
Antifungal Activity
In addition to antibacterial effects, some benzimidazole derivatives have shown antifungal activity against Candida species and other fungi. The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and inhibition of key metabolic pathways.
Case Studies
- Antitumor Efficacy in Clinical Trials : A phase II clinical trial involving a benzimidazole derivative similar to the target compound showed promising results in patients with advanced melanoma, leading to significant tumor reduction in a subset of participants.
- Antibacterial Efficacy Against Resistant Strains : A study conducted on a series of bromophenazine analogs highlighted their effectiveness against resistant strains of Staphylococcus aureus, reinforcing the potential of halogenated benzimidazoles as viable candidates for antibiotic development .
Properties
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFN3O2/c1-21-6-19-14-11(21)5-8(15(22)23)13(12(14)18)20-10-3-2-7(16)4-9(10)17/h2-6,20H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPQRFIXGDKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582176 | |
Record name | 5-(4-Bromo-2-chloroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606144-04-1 | |
Record name | AZ-133266637 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606144041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Bromo-2-chloroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZ-133266637 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67NVR9LE7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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